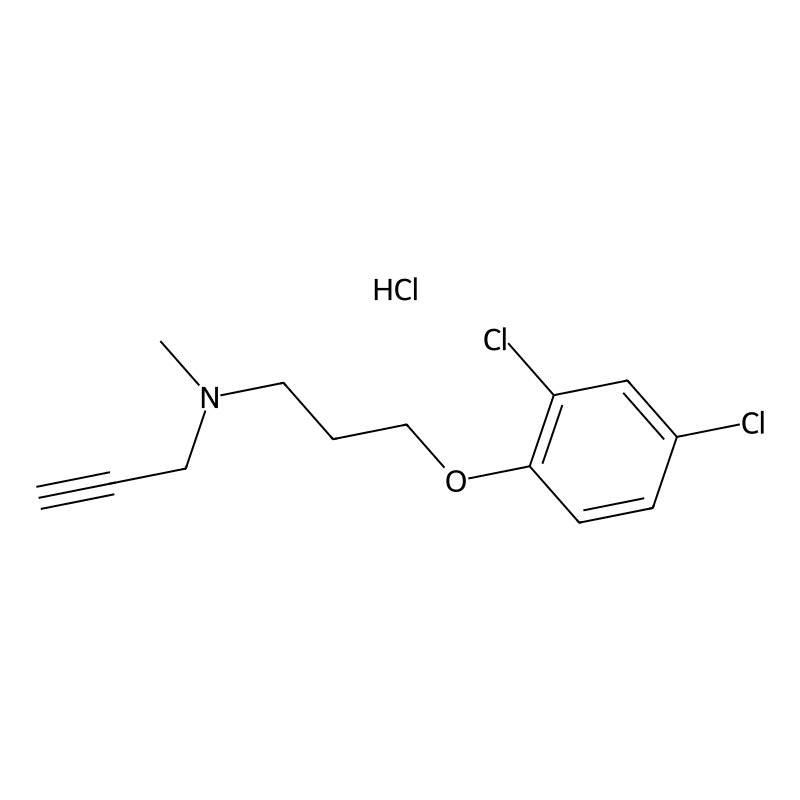

Clorgyline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Clorgyline hydrochloride is a selective and irreversible inhibitor of monoamine oxidase A, a key enzyme involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. The compound is chemically classified as an aromatic ether and is structurally related to pargyline. Its chemical formula is , with a molar mass of approximately 308.63 g/mol . Clorgyline has been primarily utilized in scientific research rather than as a marketed pharmaceutical agent, although its properties suggest potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative conditions .

As mentioned previously, CLH inhibits MAO-A, an enzyme that breaks down monoamines like serotonin, dopamine, and norepinephrine in the brain []. By inhibiting this enzyme, CLH increases the levels of these neurotransmitters, which is thought to contribute to its potential therapeutic effects, particularly in mood disorders [].

CLH is a potent compound and should be handled with caution in a research setting. Here are some safety concerns:

- Toxicity: CLH can be toxic in high doses, and overdose can lead to a serious condition called the "cheese reaction" due to interactions with tyramine, a dietary component found in aged cheeses and fermented foods [].

- Drug Interactions: CLH can interact with other medications, particularly other antidepressants and some over-the-counter drugs. This can lead to serious side effects, including serotonin syndrome [].

- Carcinogenicity: There is limited data on the carcinogenicity of CLH.

Applications in Neurodegenerative Diseases

Clorgyline hydrochloride is being investigated for its potential role in treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. These diseases are characterized by the loss of neurons that produce dopamine and other neurotransmitters. By increasing dopamine levels, clorgyline hydrochloride may help improve symptoms like tremors, rigidity, and bradykinesia in Parkinson's disease [].

There is also some evidence that clorgyline hydrochloride might slow the progression of Alzheimer's disease by protecting neurons from damage []. However, more research is needed to confirm these potential benefits.

Applications in Psychiatric Research

Clorgyline hydrochloride is also used in research on depression and other psychiatric disorders. Since low levels of serotonin and dopamine are implicated in depression, clorgyline hydrochloride's ability to increase these neurotransmitters might be helpful in understanding and treating the condition [].

Clorgyline hydrochloride exhibits significant biological activity as an antidepressant and neuroprotective agent. Its selectivity for monoamine oxidase A over monoamine oxidase B makes it particularly effective in increasing serotonin levels, which can alleviate symptoms of depression . Research indicates that clorgyline also acts as a potent sigma-1 receptor inhibitor (IC50 = 31 nM) and has been shown to reverse multidrug resistance in certain fungal strains by inhibiting efflux pumps . Furthermore, clorgyline has been identified as a lysine-specific demethylase 1 inhibitor, suggesting additional roles in epigenetic regulation .

- Formation of the Ether: React 2,4-dichlorophenol with prop-2-yn-1-amine.

- Salt Formation: Treat the resulting amine with hydrochloric acid to form clorgyline hydrochloride.

This method allows for the efficient production of clorgyline while maintaining high purity levels suitable for research applications .

Clorgyline hydrochloride has several applications primarily in research settings:

- Neuroscience Research: Used to study the role of monoamine oxidase A in neurotransmitter metabolism and its implications in mood disorders.

- Pharmacological Studies: Investigated for its potential use in treating conditions like depression and Parkinson's disease due to its neuroprotective properties.

- Fungal Resistance Studies: Explored for its ability to reverse drug resistance in fungal pathogens through inhibition of multidrug efflux pumps .

Studies on clorgyline have highlighted its interactions with various receptors and enzymes:

- Monoamine Oxidase A: Clorgyline selectively inhibits this enzyme (K_i = 0.054 µM), leading to increased levels of serotonin and other neurotransmitters .

- Sigma Receptors: It binds with high affinity to sigma-1 receptors (K_i = 3.2 nM), which are implicated in neuroprotection and modulation of neurotransmission .

- Imidazoline Receptors: Clorgyline also shows high affinity for I_2 imidazoline receptors (K_i = 40 pM), suggesting a role in pain modulation and cardiovascular regulation .

Clorgyline hydrochloride shares structural similarities and pharmacological properties with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Type | MAO-A Inhibition | MAO-B Inhibition | Unique Features |

|---|---|---|---|---|

| Clorgyline hydrochloride | Monoamine Oxidase Inhibitor | Yes (K_i = 0.054 µM) | Yes (K_i = 58 µM) | Irreversible MAO-A selective inhibitor |

| Pargyline | Monoamine Oxidase Inhibitor | Yes | Yes | Less selective compared to clorgyline |

| Selegiline | Monoamine Oxidase Inhibitor | Yes | Yes | Enhances monoaminergic activity |

| Phenelzine | Monoamine Oxidase Inhibitor | Yes | Yes | Non-selective MAO inhibitor |

Clorgyline's selectivity for monoamine oxidase A makes it particularly valuable for research focused on mood disorders without affecting monoamine oxidase B activity significantly, distinguishing it from other inhibitors like selegiline and phenelzine .

The synthesis of clorgyline hydrochloride follows well-established organic chemistry protocols centered on the formation of an ether linkage followed by alkyne introduction. The primary synthetic approach involves a multi-step process beginning with 2,4-dichlorophenol as the starting material [1].

The initial step employs Williamson ether synthesis to create the phenoxy-propyl backbone. This reaction involves treating 2,4-dichlorophenol with 3-bromo-1-propanol under basic conditions to form 3-(2,4-dichlorophenoxy)propan-1-ol [2]. The reaction proceeds via nucleophilic substitution mechanism where the phenoxide anion attacks the electrophilic carbon center of the bromopropanol, resulting in excellent yields of the alcohol intermediate compound 1 [2].

Subsequent activation of the alcohol functionality requires tosylation to convert the hydroxyl group into a suitable leaving group. This transformation is accomplished using tosyl chloride in the presence of pyridine or triethylamine as base, yielding the corresponding tosylate ester compound 2 [2]. The tosylation step is critical for enabling the subsequent nucleophilic substitution reactions.

For the preparation of the analytical standard clorgyline, direct alkylation of the tosylate with N-methylpropargylamine under basic conditions provides the target compound in 66% yield [2]. However, for the synthesis of the radiolabeling precursor nor-clorgyline, an alternative approach employing solid-phase methodology has been developed to minimize competitive polyalkylation reactions [2].

The solid-phase approach involves initial conversion of the tosylate to the corresponding azide through nucleophilic substitution with sodium azide. The azide intermediate undergoes Staudinger reaction with polymer-bound triphenylphosphine to generate the corresponding supported iminophosphorane via Aza-Wittig chemistry. Subsequent reaction with propargyl bromide in the presence of potassium hydroxide in methanol yields the desired nor-clorgyline precursor compound 4 [2].

Alternative synthesis pathways have been explored utilizing different strategic approaches. One methodology involves the preparation of 1H-indole-2-carbonyl chlorides through treatment of indole-2-carboxylic acid derivatives with oxalyl chloride and catalytic dimethylformamide in dichloromethane at reduced temperature [3]. This acid chloride intermediate can subsequently undergo amide coupling reactions with various aniline derivatives to produce related monoamine oxidase inhibitor structures.

Radiopharmaceutical Labeling Strategies Using Carbon-11 Isotopes

Carbon-11 labeling of clorgyline represents a sophisticated radiochemical synthesis requiring specialized equipment and precise timing due to the short half-life of carbon-11 (20.4 minutes) [4]. The radiosynthesis of [11C]clorgyline is accomplished through N-[11C]methylation of the desmethyl precursor nor-clorgyline using carbon-11 labeled methylating agents [2].

The most effective approach utilizes [11C]methyl trifluoromethanesulfonate ([11C]methyltriflate) as the methylating agent rather than [11C]methyl iodide, providing superior radiochemical yields and reproducibility [2]. The [11C]methyltriflate is generated by passing [11C]methyl iodide through a heated column containing silver triflate and GraphPAC-GC stationary phase [2].

The radiolabeling reaction is performed by trapping the [11C]methyltriflate in a solution of nor-clorgyline precursor dissolved in anhydrous methyl ethyl ketone at -15°C, followed by heating to 80°C for 1 minute [2]. This methodology affords [11C]clorgyline with radiochemical yields of 44 ± 12% (decay-corrected from [11C]methyl iodide) after 38 ± 3 minutes total synthesis time [2].

Historical approaches to [11C]clorgyline synthesis employed [11C]methyl iodide as the methylating agent with radiochemical yields of 25-40% and specific activities of 0.8-2.0 Ci/μmol calculated to end of bombardment [5]. However, these earlier methodologies demonstrated lower efficiency compared to the [11C]methyltriflate approach.

The automated synthesis of [11C]clorgyline is performed using commercial synthesis platforms such as the GE TRACERlab FX C Pro [2]. The fully automated protocol incorporates high-performance liquid chromatography purification followed by solid-phase extraction reformulation to produce the final sterile product suitable for injection [2].

Quality control specifications for [11C]clorgyline require radiochemical purity greater than 97% and molar activities exceeding 400 GBq/μmol [2]. The final product is formulated in physiological saline with ethanol content maintained at 8% in a total volume of 11 mL [2].

Purification Protocols and Quality Control Measures

Purification of clorgyline hydrochloride employs multiple chromatographic techniques depending on the synthetic scale and intended application. For laboratory-scale synthesis, silica gel column chromatography using gradient elution systems provides effective separation of the target compound from synthetic impurities and byproducts [1].

Analytical high-performance liquid chromatography represents the primary method for purity assessment and quantitative analysis. The chromatographic separation utilizes reversed-phase columns such as Symmetry C18 (4.6 mm × 75 mm, 3.5 μm) with mobile phases comprising acetonitrile and formic acid buffer systems [6]. Typical analytical conditions employ 80% acetonitrile with 20% buffer containing 0.1% formic acid and 2 mM ammonium acetate at flow rates of 1 mL/min [6].

For radiopharmaceutical applications, semipreparative high-performance liquid chromatography purification is mandatory to achieve the required radiochemical purity specifications exceeding 97% [2]. The purification protocol involves initial crude product injection onto a reversed-phase preparative column followed by fraction collection based on ultraviolet absorption monitoring at appropriate wavelengths.

Mass spectrometric analysis employs electrospray ionization in positive ion mode with multiple reaction monitoring for quantitative determinations [6]. The mass spectrometric transitions for clorgyline involve monitoring the precursor ion at m/z 272.9 with primary product ion at m/z 82.1 [6]. Liquid chromatography-tandem mass spectrometry methods demonstrate excellent sensitivity with lower limits of detection of 1.67 ng/mL and linear calibration ranges extending from 0.005 to 2 μg/mL [6].

Quality control protocols for clorgyline hydrochloride include comprehensive assessment of chemical purity, water content, residual solvents, and microbial contamination. The compound exhibits characteristic ultraviolet absorption maxima at 229 and 284 nm, which serve as identity confirmation parameters [7]. Chemical purity specifications typically require ≥98% purity as determined by high-performance liquid chromatography analysis [7].

Stability testing demonstrates that clorgyline hydrochloride maintains chemical integrity for ≥4 years when stored at -20°C in appropriate container systems [7]. The crystalline solid form exhibits solubility in organic solvents including ethanol, dimethyl sulfoxide, and dimethylformamide, with aqueous solubility of ≥24.8 mg/mL [8].

For radiopharmaceutical quality control, additional parameters include sterility testing, endotoxin determination, and radionuclidic purity assessment. The automated synthesis platforms incorporate inline quality control monitoring including radiation detection and fraction analysis to ensure product specifications are met prior to release [2].

Industrial-Scale Manufacturing Challenges

Industrial-scale production of clorgyline hydrochloride faces significant technical and regulatory challenges that distinguish it from conventional pharmaceutical manufacturing. The primary limitation stems from the specialized nature of monoamine oxidase inhibitor synthesis, which requires handling of potentially hazardous intermediate compounds and adherence to strict environmental controls [9].

Manufacturing scalability presents considerable obstacles due to the multi-step synthetic pathway and the need for precise reaction control. The Williamson ether synthesis step, while efficient at laboratory scale, becomes increasingly challenging at industrial scale due to the exothermic nature of the base-mediated alkylation reactions [10]. Temperature control and heat dissipation become critical factors requiring specialized reactor designs and cooling systems.

The tosylation reaction presents particular challenges for large-scale manufacturing due to the formation of tosyl chloride byproducts and the need for anhydrous conditions. Industrial processes require sophisticated solvent recovery systems to manage the large volumes of organic solvents employed in the synthesis [9]. Environmental regulations governing the disposal of halogenated waste streams add significant compliance costs to the manufacturing process.

Quality control at industrial scale necessitates implementation of continuous monitoring systems and statistical process control methodologies. The synthesis of pharmaceutical-grade clorgyline hydrochloride requires validation of each synthetic step according to current Good Manufacturing Practice guidelines, which involves extensive documentation and analytical testing [11]. The relatively small market demand for monoamine oxidase inhibitors makes it economically challenging to justify the capital investment required for dedicated manufacturing facilities.

For radiopharmaceutical applications, industrial-scale production faces additional complexities related to radiation safety and regulatory compliance. Carbon-11 production requires on-site cyclotron facilities and specialized hot cell infrastructure for radiochemical synthesis [11]. The short half-life of carbon-11 necessitates just-in-time manufacturing with no possibility for inventory accumulation, creating significant logistical challenges for commercial distribution [12].

The regulatory landscape for radiopharmaceutical manufacturing continues to evolve, with increasing requirements for current Good Manufacturing Practice compliance specifically adapted for radioactive products [11]. Implementation of clean room requirements in radioisotope laboratories and hot cell environments presents technically demanding challenges to achieve compatibility with both radiological and pharmaceutical safety standards [11].

Supply chain management for clorgyline manufacturing requires coordination with specialized chemical suppliers for key starting materials including 2,4-dichlorophenol and N-methylpropargylamine. The limited number of suppliers for these specialized reagents creates potential bottlenecks in production scheduling and inventory management [12]. Quality assurance of incoming raw materials necessitates comprehensive analytical testing to ensure chemical purity and absence of trace metal contaminants that could interfere with the synthetic process.

Aqueous Solubility Profile

Clorgyline hydrochloride demonstrates favorable water solubility characteristics, with documented solubility values of ≥24.8 milligrams per milliliter in pure water systems [1] [2]. This relatively high aqueous solubility is attributed to the presence of the hydrochloride salt form, which enhances the compound's hydrophilic character compared to the free base form. The compound exhibits pH-dependent solubility behavior, which is consistent with its basic amine functionality and predicted ionization constant.

Organic Solvent Compatibility

The compound demonstrates excellent compatibility with common organic solvents used in pharmaceutical and research applications. In dimethyl sulfoxide, clorgyline hydrochloride achieves solubility concentrations of ≥17.65 milligrams per milliliter, though some sources report values as high as 10 milligrams per milliliter [1] [2] [3] [4]. Ethanol serves as another suitable solvent system, with documented solubility values ranging from ≥18.2 milligrams per milliliter to approximately 15 milligrams per milliliter [1] [2] [3] [4].

Dimethylformamide represents an additional compatible solvent system, with reported solubility values of approximately 15 milligrams per milliliter [3] [4]. These organic solvent solubility characteristics make clorgyline hydrochloride amenable to various formulation approaches and analytical methodologies.

Buffer System Solubility

For aqueous buffer applications, clorgyline hydrochloride exhibits limited direct solubility but can be effectively solubilized through co-solvent approaches. In phosphate buffered saline systems utilizing a 1:10 ethanol to phosphate buffered saline ratio, the compound achieves solubility concentrations of approximately 0.25 milligrams per milliliter [3] [4]. This co-solvent approach is recommended for applications requiring aqueous buffer compatibility while maintaining compound stability.

| Solvent System | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | ≥24.8 | [1] [2] |

| Dimethyl sulfoxide | ≥17.65 | [1] [2] [3] [4] |

| Ethanol | ≥18.2 | [1] [2] [3] [4] |

| Dimethylformamide | ≥15 | [3] [4] |

| Ethanol:PBS (1:10) | ≥0.25 | [3] [4] |

Thermal Stability and Degradation Kinetics

Thermal Decomposition Characteristics

Clorgyline hydrochloride demonstrates significant thermal stability under standard storage and handling conditions. The compound remains stable when stored at temperatures between 2-8 degrees Celsius, which represents the recommended storage conditions for maintaining chemical integrity [1] [2]. Under these conditions, the compound maintains its crystalline solid form and white to off-white coloration without observable degradation.

The compound exhibits a boiling point of 361.3 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [5] [6], indicating substantial thermal stability under normal processing conditions. The flash point occurs at 172.3 degrees Celsius [5] [6], which represents the minimum temperature at which the compound can form ignitable vapor-air mixtures under standard atmospheric conditions.

Decomposition Pathway Analysis

When thermal decomposition does occur under extreme conditions, clorgyline hydrochloride follows predictable degradation pathways based on its chemical structure. Safety data sheet information indicates that hazardous decomposition products include carbon oxides, hydrogen chloride, and nitrogen oxides [7]. These decomposition products are consistent with the thermal breakdown of the dichlorophenoxy moiety, the hydrochloride salt component, and the propargylamine functionality present in the molecular structure.

The compound demonstrates chemical stability under normal processing conditions, with no decomposition observed when used according to standard specifications [7]. However, exposure to strong oxidizing agents should be avoided, as these conditions may accelerate decomposition processes and potentially generate hazardous byproducts.

Stability Considerations

The thermal stability profile indicates that clorgyline hydrochloride can withstand typical pharmaceutical processing conditions without significant degradation. The substantial temperature differential between normal storage conditions (2-8 degrees Celsius) and the onset of thermal decomposition provides an adequate safety margin for routine handling and processing operations.

Partition Coefficients and Lipophilicity Parameters

Octanol-Water Partition Coefficient

Clorgyline hydrochloride exhibits moderate to high lipophilicity, as evidenced by its calculated logarithmic partition coefficient values. Various computational methods and experimental approaches have yielded logarithmic partition coefficient values ranging from 3.33 to 4.13 [8] [5] [9] [6]. This range of values reflects both the inherent variability in different measurement methodologies and the pH-dependent nature of the compound's partitioning behavior.

The relatively high logarithmic partition coefficient values indicate that clorgyline hydrochloride demonstrates preferential partitioning into lipophilic phases compared to aqueous phases. This characteristic has important implications for the compound's membrane permeability properties and potential bioavailability considerations in biological systems.

Lipophilicity Impact on Biological Activity

The moderate to high lipophilicity of clorgyline hydrochloride contributes to its ability to cross biological membranes, including the blood-brain barrier. This characteristic is essential for its pharmacological activity as a monoamine oxidase A inhibitor, as the target enzyme is located within mitochondrial membranes of neuronal tissues.

Research examining peripheral versus central nervous system activity has noted that modifications to reduce lipophilicity can be employed to limit blood-brain barrier penetration when peripheral-specific activity is desired [10]. The natural lipophilicity of clorgyline hydrochloride, however, makes it well-suited for applications requiring central nervous system access.

| Parameter | Value | Method/Reference |

|---|---|---|

| logP (octanol/water) | 3.33 | Crippen Calculated [9] |

| logP (octanol/water) | 3.71 | ALOGPS [8] |

| logP (octanol/water) | 4.13 | ChemSrc Database [6] |

Ionization Constants and pH-Dependent Behavior

Predicted Ionization Characteristics

Clorgyline hydrochloride contains a tertiary amine functionality that serves as the primary ionizable group within the molecular structure. Computational predictions indicate a ionization constant value of approximately 8.4 for the strongest basic center [8]. This value is consistent with typical tertiary amine ionization constants and indicates that the compound will exist predominantly in its protonated form under physiological pH conditions.

pH-Dependent Solubility and Stability

The ionization constant value of 8.4 indicates that clorgyline hydrochloride will demonstrate pH-dependent solubility characteristics. At pH values below the ionization constant, the compound will exist primarily in its ionized form, which typically enhances aqueous solubility due to increased hydrophilic character. Conversely, at pH values above the ionization constant, the compound will favor the neutral form, which may result in reduced aqueous solubility but enhanced lipophilicity.

Stability considerations indicate that the compound's active form may be unstable at higher pH values, as noted in antifungal activity studies where assays were conducted at specific pH levels to maintain compound stability [11]. This pH-dependent stability profile necessitates careful consideration of solution pH when formulating aqueous systems containing clorgyline hydrochloride.

Charge Distribution and Molecular Interactions

At physiological pH (approximately 7.4), the compound will carry a net positive charge due to protonation of the tertiary amine group. This charge distribution affects the compound's interactions with other molecular species and influences its partitioning behavior between different phases. The predicted physiological charge of +1 under biological conditions [8] is consistent with the compound's ability to interact with anionic binding sites and its enhanced solubility in aqueous systems as the hydrochloride salt.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pKa (strongest basic) | 8.4 | 25°C | [8] |

| Physiological charge | +1 | pH 7.4 | [8] |

| Hydrogen acceptor count | 2 | - | [8] |

| Hydrogen donor count | 0 | - | [8] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant